N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPEB, and its chemical formula is C19H20N4O3. This compound has shown potential in various research areas, including cancer treatment, neuroscience, and drug development.
科学的研究の応用
Synthesis and Structural Analysis
The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide and its derivatives have been synthesized and characterized in various scientific research applications. In a study by Huang et al. (2020), a related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate. The study detailed the synthesis process, crystal structure, and conducted a density functional theory (DFT) analysis to compare optimized geometric bond lengths and angles with X-ray diffraction values. The compound showed significant anticancer activity against various human cancer cell lines, demonstrating its potential in cancer research (Huang et al., 2020).
Antimicrobial Applications
Derivatives of the mentioned compound have been explored for their antimicrobial properties. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and tested them against various bacterial and fungal strains. The study found these derivatives to possess valuable therapeutic potential against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Molecular Docking Studies
In the realm of computational chemistry, molecular docking studies have been employed to predict the interaction between synthesized compounds and target proteins. The study by Huang et al. (2020) included molecular docking to reveal how their synthesized compound could potentially inhibit specific proteins involved in cancer cell proliferation, suggesting a method to predict the biological activity of new compounds before in vitro and in vivo testing.
Potential as Radioligands
Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands based on the pyrimidinyl-thiazole structure, aiming to image metabotropic glutamate receptor type 1 (mGluR1) in the brain. Although not directly related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide, this research illustrates the broader applicability of pyrimidine derivatives in developing radioligands for neuroimaging, highlighting the compound's potential in neuroscience research (Fujinaga et al., 2012).
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may include bacterial and fungal proteins or enzymes.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interfere with essential biochemical processes in microbial cells, leading to their death or growth inhibition .
Biochemical Pathways
Similar compounds have been found to interfere with the synthesis of essential microbial proteins or enzymes, disrupting their normal function and leading to cell death .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of microbial cells .
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-15-7-5-14(6-8-15)18(23)19-9-10-21-12-20-16(11-17(21)22)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXYQLJINLYCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。